molecular formula C20H22N4O4S B12204735 N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12204735
M. Wt: 414.5 g/mol
InChI Key: QKZWBBLZMIOBIU-LGMDPLHJSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiazolidine ring, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiazolidine Ring: This involves the reaction of a thiourea derivative with a carbonyl compound, followed by cyclization.

    Introduction of the Methoxybenzylidene Moiety: This step involves the condensation of a methoxybenzaldehyde with the thiazolidine ring under basic conditions.

    Coupling of the Imidazole and Thiazolidine Derivatives: The final step involves the coupling of the imidazole derivative with the thiazolidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole or thiazolidine derivatives.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, while the thiazolidine ring can participate in redox reactions. The methoxybenzylidene moiety can enhance the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C20H22N4O4S/c1-28-16-6-3-2-5-15(16)13-17-19(26)24(20(27)29-17)11-7-18(25)22-8-4-10-23-12-9-21-14-23/h2-3,5-6,9,12-14H,4,7-8,10-11H2,1H3,(H,22,25)/b17-13-

InChI Key

QKZWBBLZMIOBIU-LGMDPLHJSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3

Origin of Product

United States

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